molecular formula C9H12O3 B135028 3,5-Dimethoxybenzyl alcohol CAS No. 705-76-0

3,5-Dimethoxybenzyl alcohol

Cat. No.: B135028
CAS No.: 705-76-0
M. Wt: 168.19 g/mol
InChI Key: AUDBREYGQOXIFT-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzyl alcohol is an organic compound with the molecular formula C₉H₁₂O₃. It is a white to off-white crystalline solid that serves as an important intermediate in pharmaceutical synthesis . This compound is characterized by the presence of two methoxy groups (-OCH₃) attached to the benzene ring at the 3 and 5 positions, and a hydroxymethyl group (-CH₂OH) at the benzyl position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzyl alcohol can be synthesized through the reduction of 3,5-dimethoxybenzaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature for about an hour . The general procedure involves dissolving the benzaldehyde derivative in methanol, adding sodium borohydride, and stirring the mixture until the reaction is complete.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reduction reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,5-dimethoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to 3,5-dimethoxybenzylamine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: It can participate in nucleophilic substitution reactions to form derivatives like 3,5-dimethoxybenzyl chloride.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Thionyl chloride (SOCl₂) in the presence of a base.

Major Products Formed:

    Oxidation: 3,5-Dimethoxybenzaldehyde.

    Reduction: 3,5-Dimethoxybenzylamine.

    Substitution: 3,5-Dimethoxybenzyl chloride.

Scientific Research Applications

3,5-Dimethoxybenzyl alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as a precursor to bioactive compounds that modulate enzymatic activity or receptor binding. The methoxy groups enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    3,4-Dimethoxybenzyl alcohol:

    2,5-Dimethoxybenzyl alcohol: Features methoxy groups at the 2 and 5 positions.

    4-Methoxybenzyl alcohol: Contains a single methoxy group at the 4 position.

Comparison: 3,5-Dimethoxybenzyl alcohol is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific synthetic applications .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDBREYGQOXIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220769
Record name 3,5-Dimethoxybenzyl alcohol
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

705-76-0
Record name 3,5-Dimethoxybenzenemethanol
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Record name 3,5-Dimethoxybenzyl alcohol
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Record name 3,5-Dimethoxybenzyl alcohol
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Record name 3,5-dimethoxybenzyl alcohol
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Record name 3,5-Dimethoxybenzyl alcohol
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Synthesis routes and methods

Procedure details

A stirred suspension of lithium aluminum hydride (13.1 g, 329 mmol, 2 equiv) in dry THF (400 mL) was cooled at 0° C. A solution of 3,5-dimethoxybenzoic acid (30.0 g, 164 mmol, 1 equiv) in dry THF (400 mL) was added over 45 min via addition funnel. Upon completion of the addition the reaction became a gray heterogeneous mixture, therefore and additional 300 mL of THF was added. The reaction mixture was allowed to warm to room temperature and stir for 5 h. The reaction mixture was quenched with a saturated aqueous solution of Na/K tartrate added. The resulting mixture was allowed to stir at room temperature for 1 h and the organic layer was separated. The remaining aqueous layer was extracted with EtOAc (×2). The combined organic layers were dried (MgSO4), filtered, and concentrated under reduced pressure to give 27.0 g (97% yield) of 5 product as a colorless oil: Rf 0.33 (EtOAc/hexanes, 1:2); IR (CDCl3) 3390, 2937, 1594, 1456, 1428, 1318, 1294, 1202, 1146, 1057, 829 cm−1; 1H NMR (600 MHz, CDCl3) δ 6.45 (d, 2 H, J=2.4 Hz), 6.32 (d, 1 H, J=2.4 Hz), 4.50 (d, 2 H, J=5.4 Hz), 3.71 (s, 6 H), 3.49 (t, 1 H, J=5.4 Hz); 13C NMR (150 MHz, CDCl3) δ 160.5, 143.3, 104.2, 99.2, 64.5, 55.0.
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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